molecular formula C18H22ClN3O2 B8286148 Tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate CAS No. 890709-18-9

Tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate

Cat. No. B8286148
M. Wt: 347.8 g/mol
InChI Key: UNBKYSCBPIZOAU-UHFFFAOYSA-N
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Patent
US07241761B2

Procedure details

Prepared in analogy to example 1.18 (a) from 2,6-dichloroquinoline and piperazine-1-carboxylic acid tert-butyl ester. Crystallisation from methanol yields the title compound as a colorless solid.
[Compound]
Name
example 1.18 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1.[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14]>>[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][N:23]([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=3)[N:3]=2)[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
example 1.18 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC2=CC=C(C=C2C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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